7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid
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Overview
Description
7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid is a complex organic compound that features multiple functional groups, including fluorophenyl, phenylphenyl, tetrahydroindazol, and dihydroxyheptenoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid typically involves multiple steps:
Formation of the tetrahydroindazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl and phenylphenyl groups: These groups can be introduced via Suzuki or Heck coupling reactions.
Formation of the dihydroxyheptenoic acid side chain: This can be synthesized through aldol condensation followed by reduction and oxidation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the double bonds or the carbonyl groups, resulting in saturated or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation, halogenation, or nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its interactions with various biomolecules, such as proteins or nucleic acids. Its structural features may allow it to act as a ligand or inhibitor in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural complexity and functional groups suggest it could interact with multiple biological targets, making it a candidate for the development of new therapeutics.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E,3R,5S)-7-[(7S)-2-(4-chlorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid
- (E,3R,5S)-7-[(7S)-2-(4-bromophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid
Uniqueness
The uniqueness of 7-(7-((1,1'-Biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group can significantly influence its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
153321-50-7 |
---|---|
Molecular Formula |
C33H33FN2O4 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C33H33FN2O4/c34-26-13-15-27(16-14-26)36-31(18-17-28(37)20-29(38)21-32(39)40)30-8-4-7-25(33(30)35-36)19-22-9-11-24(12-10-22)23-5-2-1-3-6-23/h1-3,5-6,9-18,25,28-29,37-38H,4,7-8,19-21H2,(H,39,40)/b18-17+/t25-,28+,29+/m0/s1 |
InChI Key |
LRLBHWLNEJHHLJ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Isomeric SMILES |
C1C[C@H](C2=NN(C(=C2C1)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(C2=NN(C(=C2C1)C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Synonyms |
7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid 7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, (3(3R*,5S*,6E),7R*)-isomer 7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, sodium salt, (7R-(3(3R*,5S*,6E),7R*))-isomer 7-(7-((1,1'-biphenyl-4-yl)methyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-3,5-dihydroxy-6-heptenoic acid, sodium salt, (7S-(3(3S*,5R*,6E),7R*))-isomer biPhMe-TIDHA sodium |
Origin of Product |
United States |
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